molecular formula C24H21N5O6 B2398854 ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534566-17-1

ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2398854
CAS No.: 534566-17-1
M. Wt: 475.461
InChI Key: GRKWFELCASISHU-QLYXXIJNSA-N
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Description

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a:2’,3’-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including nitro, benzoyl, and carboxylate, makes this compound a versatile candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach is the condensation of 4-nitrobenzoyl chloride with an appropriate amine to form the imino intermediate. This intermediate is then subjected to cyclization reactions with pyrido[1,2-a:2’,3’-d]pyrimidine derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and high yield of the final product. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The benzoyl and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Benzofuro[2,3-d]pyrimidine derivatives: These compounds have a fused benzofuran ring and are known for their potential as kinase inhibitors.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as CDK2 inhibitors and anticancer agents.

Uniqueness

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions

Properties

IUPAC Name

ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6/c1-3-12-28-20-17(23(31)27-13-6-5-7-19(27)25-20)14-18(24(32)35-4-2)21(28)26-22(30)15-8-10-16(11-9-15)29(33)34/h5-11,13-14H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKWFELCASISHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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